β-Lactamase Inhibition: Methyl Cinnamate vs. Clavulanic Acid Standard
Methyl cinnamate demonstrates β-lactamase inhibitory activity against extended-spectrum β-lactamase (ESBL) of the CTX-M type, with an IC50 of 11.6 µg/mL using a nitrocefin kit assay, compared to 8.1 µg/mL for clavulanic acid, a clinically established β-lactamase inhibitor standard [1]. This represents the first study reporting methyl cinnamate's activity against β-lactamase-producing bacteria, positioning it as a potential alternative scaffold for β-lactamase inhibition [1].
| Evidence Dimension | β-lactamase inhibition (ESBL CTX-M type) |
|---|---|
| Target Compound Data | IC50 = 11.6 µg/mL |
| Comparator Or Baseline | Clavulanic acid: IC50 = 8.1 µg/mL |
| Quantified Difference | Methyl cinnamate IC50 is 1.43-fold higher (less potent) than clavulanic acid standard |
| Conditions | Nitrocefin kit assay; ESBL β-lactamases of CTX-M type from resistant clinical isolates |
Why This Matters
For antimicrobial resistance research programs evaluating natural product-derived β-lactamase inhibitors, methyl cinnamate offers a structurally distinct, non-β-lactam scaffold with quantifiable activity within ~1.4× of the clinical standard, enabling SAR optimization from a validated starting point.
- [1] Shoeib NA, Al-Madboly LA, Ragab AE. In vitro and in silico β-lactamase inhibitory properties and phytochemical profile of Ocimum basilicum cultivated in central delta of Egypt. Pharm Biol. 2022;60(1):2031-2042. View Source
